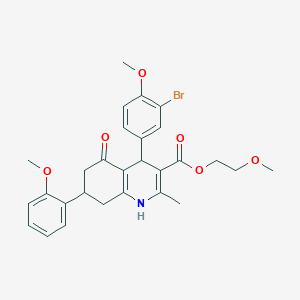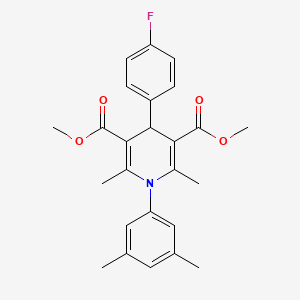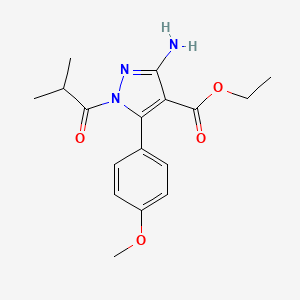![molecular formula C30H27N3O7 B11078657 3-(2-hydroxy-3-methoxyphenyl)-1-(1H-indol-3-ylmethyl)-5-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11078657.png)
3-(2-hydroxy-3-methoxyphenyl)-1-(1H-indol-3-ylmethyl)-5-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex heterocyclic molecule with a fascinating structure. Let’s break it down:
-
Core Structure: : The backbone consists of a pyrrolo[3,4-c]pyrrole ring system, which is fused with an indole moiety. The indole group contributes to its aromatic character and biological activity.
-
Functional Groups
Hydroxyphenyl: Positioned at the 3-position, this group adds hydrophilicity.
Methoxyphenyl: Found at the 5-position, it enhances lipophilicity.
Carboxylic Acid: Located at the 1-position, it imparts acidity and reactivity.
準備方法
Synthetic Routes:
Multistep Synthesis: The compound is typically synthesized through a series of steps involving cyclization, functional group transformations, and protecting group manipulations.
Key Steps:
Reaction Conditions: Specific conditions vary based on the synthetic route and reagents used.
Industrial Production:
Limited Information: Unfortunately, detailed industrial-scale production methods are not widely available due to the compound’s complexity and specialized applications.
化学反応の分析
Reactivity: The compound participates in various reactions
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with altered functional groups.
科学的研究の応用
Chemistry: Used as a scaffold for designing novel compounds.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: Explored for drug development (anticancer, anti-inflammatory, or antimicrobial agents).
Industry: Limited applications due to complexity.
作用機序
Targets: Interacts with specific receptors, enzymes, or cellular pathways.
Pathways: Further research needed to elucidate precise mechanisms.
類似化合物との比較
Uniqueness: Its fused pyrrolo[3,4-c]pyrrole-indole structure sets it apart.
Similar Compounds: Related molecules include indole derivatives and pyrrolo[3,4-c]pyrroles.
特性
分子式 |
C30H27N3O7 |
|---|---|
分子量 |
541.5 g/mol |
IUPAC名 |
1-(2-hydroxy-3-methoxyphenyl)-3-(1H-indol-3-ylmethyl)-5-(4-methoxyphenyl)-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C30H27N3O7/c1-39-18-12-10-17(11-13-18)33-27(35)23-24(28(33)36)30(29(37)38,14-16-15-31-21-8-4-3-6-19(16)21)32-25(23)20-7-5-9-22(40-2)26(20)34/h3-13,15,23-25,31-32,34H,14H2,1-2H3,(H,37,38) |
InChIキー |
ZVRUMTQJJQRPJD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C(NC3C4=C(C(=CC=C4)OC)O)(CC5=CNC6=CC=CC=C65)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11078576.png)
![3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-2-[(8-methoxyquinolin-5-yl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline](/img/structure/B11078584.png)
![(1E)-1-methoxy-N-[3-(4-methylphenyl)oxadiazol-3-ium-5-yl]methanimidate](/img/structure/B11078589.png)
![3-(4-Chlorophenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]propanoic acid](/img/structure/B11078598.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(4-ethoxyphenyl)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11078610.png)

![2-[(5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11078620.png)
![2-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]-N-(4-methylphenyl)-1,3-thiazolidine-3-carbothioamide](/img/structure/B11078623.png)
![N-[(1Z)-3-oxo-1-(pyridin-3-yl)-3-{[2-(pyridin-2-yl)ethyl]amino}prop-1-en-2-yl]benzamide](/img/structure/B11078630.png)

![1H-Pyrrole-3-carboxylic acid, 4-[(furan-2-carbonyl)amino]-2-methyl-5-oxo-4-trifluoromethyl-4,5-dihydro-, ethyl ester](/img/structure/B11078638.png)
![1-{[(5-amino-1H-tetrazol-1-yl)acetyl]amino}-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B11078641.png)
![4-fluoro-N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11078662.png)

